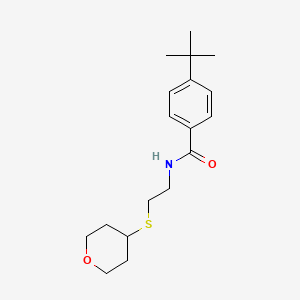

![molecular formula C21H20ClF3N4O2S2 B2887928 5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide CAS No. 478042-33-0](/img/structure/B2887928.png)

5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

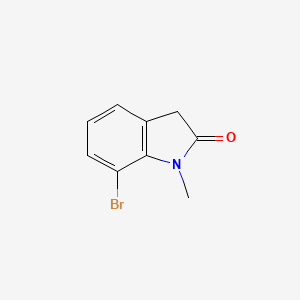

The compound “5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide” is a complex organic molecule. It contains a sulfonyl group bonded with two organic substituents . This compound is used as an intermediate for preparing sulfur-containing xenobiotics .

Synthesis Analysis

The synthesis of this compound could involve several steps, including the reaction of dimethyl-2-(phenyl(tosylmino)methyl)fumarate with triphenyl phosphine and dichloromethane to give a related compound . Another approach could involve the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a 4H-1,2,4-triazol-3-yl group, a 4-piperidinyl group, a 4-chlorophenyl sulfonyl group, and a 3-(trifluoromethyl)phenyl group .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For instance, the structural modification caused by changing the substituents in the sulfonamide moiety has a wide impact on the anti-viral activity of the prepared compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. The compound has a molecular weight of 252.717 . More detailed properties like melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, customs codes could be found on specific databases .Applications De Recherche Scientifique

Synthesis and Structural Analysis

One stream of research focuses on the synthesis and crystal structure analysis of novel sulfone derivatives containing 1,2,4-triazole moieties. These compounds, including derivatives related to the chemical , have been synthesized in high yields under mild conditions. The structural elucidation of these compounds was achieved through elemental analysis, IR, 1H- and 13C-NMR spectral data, and detailed X-ray crystallography structural analysis. Such research lays the groundwork for understanding the chemical and physical properties of these compounds, which is crucial for their potential applications in pharmaceuticals and materials science (Xu et al., 2010).

Potential Therapeutic Applications

Research into the therapeutic applications of 1,2,4-triazole derivatives, closely related to the compound , has shown promising results, particularly in the treatment of type II diabetes. A study synthesizing S-substituted derivatives of 1,2,4-triazol-3-thiol demonstrated potent inhibitory activity against α-glucosidase enzyme, outperforming acarbose, a commercially available α-glucosidase inhibitor. This suggests potential for these compounds in developing new treatments for type II diabetes, with low hemolytic activity highlighting their safety profile as drug candidates (Aziz ur-Rehman et al., 2018).

Antimicrobial and Surface Activity

Another area of research has investigated the antibacterial and surface activity of 1,2,4-triazole derivatives. These compounds have demonstrated antimicrobial activity, suggesting their potential use as surface active agents. The synthesis process involves reacting sodium 1-(4-amino-5-mercapto-4H-[1,2,4]triazol-3-yl) with various reagents to produce a range of 1,2,4-triazole derivatives with significant biological activity. Such findings open avenues for the use of these compounds in developing new antimicrobial agents and surface treatments (El-Sayed, 2006).

Molecular Docking and Enzyme Inhibition

The compound and its derivatives have also been the subject of molecular docking studies, aiming to understand their potential as enzyme inhibitors. For instance, research into the docking studies and crystal structure of tetrazole derivatives has provided insights into their orientation and interaction within the active site of enzymes, such as the cyclooxygenase-2 enzyme. This research highlights the potential of these compounds as COX-2 inhibitors, which could have implications for their use in treating inflammation and cancer (Al-Hourani et al., 2015).

Orientations Futures

The future directions for research on this compound could involve exploring its potential biological activities further, given the diverse nature of activities possessed by compounds containing a pyrrole ring system . Additionally, the impact of structural modifications on its anti-viral activity could be a promising area of study .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-4-[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClF3N4O2S2/c1-32-20-27-26-19(29(20)17-4-2-3-15(13-17)21(23,24)25)14-9-11-28(12-10-14)33(30,31)18-7-5-16(22)6-8-18/h2-8,13-14H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVUIJLUKNYNIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClF3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

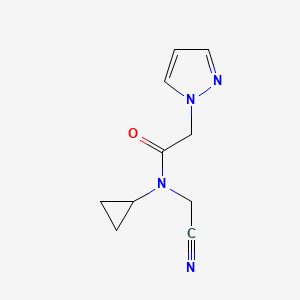

![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2887847.png)

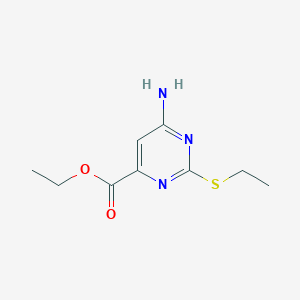

![1-Benzyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperazin-2-one](/img/structure/B2887849.png)

![N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide](/img/structure/B2887853.png)

![2-Chloro-1-(2-morpholin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)propan-1-one](/img/structure/B2887855.png)

![[4-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2887856.png)

![4-(2,6-difluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2887865.png)

![4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2887868.png)